REACTION_CXSMILES
|
C(OOC(C)(C)C)(C)(C)C.[CH3:11][C:12]([O:15][O:16][C:17]([C:20]#[C:21][C:22]([O:25][O:26][C:27]([CH3:30])([CH3:29])[CH3:28])([CH3:24])[CH3:23])([CH3:19])[CH3:18])([CH3:14])[CH3:13]>>[CH3:24][C:22]([O:25][O:26][C:27]([CH3:30])([CH3:29])[CH3:28])([CH2:21][CH2:20][C:17]([CH3:18])([O:16][O:15][C:12]([CH3:14])([CH3:13])[CH3:11])[CH3:19])[CH3:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OOC(C)(C)C#CC(C)(C)OOC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |